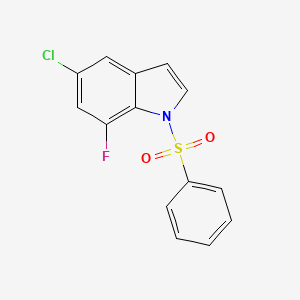

![molecular formula C16H16ClNO4S2 B12112910 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione](/img/structure/B12112910.png)

3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

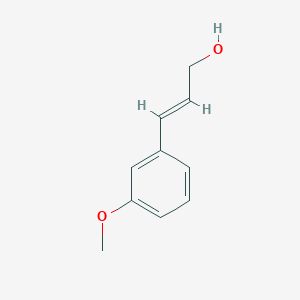

3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Thiolanring, eine Sulfonylgruppe und eine Chlorphenylgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiolanrings: Der Thiolanring kann durch eine Cyclisierungsreaktion synthetisiert werden, bei der ein geeignetes Dien und eine Thiolverbindung unter sauren Bedingungen reagieren.

Einführung der Sulfonylgruppe: Die Sulfonylgruppe wird durch eine Sulfonierungsreaktion eingeführt, bei der ein Sulfonylchlorid in Gegenwart einer Base mit einem aromatischen Amin reagiert.

Anbindung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion angehängt, bei der ein Chlorbenzolderivat mit dem sulfonierten Zwischenprodukt reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Thiolanring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Sulfonylgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.

Substitution: Die Chlorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Sulfide.

Substitution: Verschiedene substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand für Rezeptorstudien untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt.

Wirkmechanismus

The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlorphenylsulfonylphenylamin: Teilt die Sulfonyl- und Chlorphenylgruppen, aber es fehlt der Thiolanring.

Thiolan-1,1-dion: Enthält den Thiolanring, aber es fehlen die Sulfonyl- und Chlorphenylgruppen.

Einzigartigkeit

3-{[(4-Chlorphenyl)sulfonyl]phenylamino}thiolan-1,1-dion ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Thiolanrings, der Sulfonylgruppe und der Chlorphenylgruppe in einem einzigen Molekül ermöglicht vielseitige Anwendungen und Interaktionen, die mit einfacheren Verbindungen nicht möglich sind.

Eigenschaften

Molekularformel |

C16H16ClNO4S2 |

|---|---|

Molekulargewicht |

385.9 g/mol |

IUPAC-Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C16H16ClNO4S2/c17-13-6-8-16(9-7-13)24(21,22)18(14-4-2-1-3-5-14)15-10-11-23(19,20)12-15/h1-9,15H,10-12H2 |

InChI-Schlüssel |

WDONHTBMVAJOQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)

![6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)

![N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B12112860.png)

![3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12112870.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)

![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)

![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)